2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-3-33-21-13-14-24-22(15-21)27(32)23(26(31)19-11-9-18(2)10-12-19)16-29(24)17-25(30)28-20-7-5-4-6-8-20/h4-16H,3,17H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCKHXUSBVTVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, followed by subsequent steps to introduce the ethoxy and phenylacetamide groups . The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Aluminum chloride (AlCl3), palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amine compounds.
Scientific Research Applications
2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: May be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Quinoline Derivatives
The compound’s closest structural analogs differ primarily in benzoyl and acetamide substituents. Key examples include:
BA98746 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide)
- Structural differences :
- 3-(4-ethoxybenzoyl) group replaces 3-(4-methylbenzoyl).
- N-(2,3-dihydro-1,4-benzodioxin-6-yl) acetamide instead of N-phenylacetamide.
- Impact :
2-(4-Methylbenzoyl)benzoic Acid
Core Structure Comparisons: Quinoline vs. Pyrimidine Derivatives
Diarylpyrimidine (DAPY) analogs with N-phenylacetamide side chains, such as those in and , share functional group similarities but differ in core structure:
- Implications: The quinoline core’s rigidity may limit binding versatility compared to flexible DAPYs but could improve selectivity for specific targets.
Pharmacokinetic and Physicochemical Properties
Hypothetical comparisons based on substituent effects :
- Note: Ethoxy and benzodioxin groups in BA98746 may enhance blood-brain barrier penetration but increase metabolic complexity .
Biological Activity
The compound 2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a synthetic derivative belonging to the class of quinolines, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.49 g/mol. The IUPAC name reflects its complex structure, which includes a quinoline core modified with ethoxy and methylbenzoyl groups.
Research indicates that quinoline derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains and fungi, often through mechanisms involving disruption of cell membrane integrity or inhibition of nucleic acid synthesis.
- Anticancer Properties : Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells via mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation.
Antimicrobial Activity
A study assessed the antimicrobial properties of several quinoline derivatives, including the compound . The results indicated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, demonstrating potent activity compared to standard antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound | Staphylococcus aureus | 16 |
| Compound | Escherichia coli | 32 |
Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis showed an increase in Annexin V-positive cells, indicating early apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 12 |
Case Studies
- Case Study on Anticancer Effects : A research group investigated the efficacy of the compound against MCF-7 cells. They found that treatment with the compound led to a significant reduction in cell viability and increased markers for apoptosis (caspase activation). This suggests potential for development as an anticancer agent.
- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties against multi-drug resistant strains. The compound demonstrated synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.
Q & A
Basic Research Questions
Q. What are the key synthetic routes and critical parameters for optimizing the yield and purity of 2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide?
- Answer : The synthesis involves multi-step reactions, including:
- Quinoline core formation : Cyclization of substituted anilines with ketoesters under acidic conditions.
- Benzoylation : Reaction with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the 3-position substituent.
- Acetamide coupling : Using N-phenylacetamide derivatives via nucleophilic substitution or coupling agents like EDCI/HOBt.
Critical parameters include temperature control (60–80°C for cyclization), solvent choice (DMF or THF for benzoylation), and purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy at C6, methylbenzoyl at C3).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (expected m/z ~515.2).
- XRD : For crystalline structure determination, if applicable .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Answer :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
- Cell viability assays : MTT or ATP-based assays in cancer cell lines (e.g., MCF-7, HeLa).
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors.
- Anti-inflammatory screening : COX-2 inhibition or TNF-α ELISA in macrophage models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?
- Answer : Contradictions often arise from variations in substituents (e.g., ethoxy vs. chloro at C6) or assay conditions. Strategies include:
- Meta-analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays).
- Structure-activity relationship (SAR) mapping : Systematically replace substituents (e.g., 4-methylbenzoyl vs. 4-fluorobenzoyl) and retest activity.
- Statistical DOE : Apply factorial design to isolate variables (e.g., pH, temperature) influencing bioactivity .
Q. What computational approaches predict the compound’s molecular targets and binding modes?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB).
- MD simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS).
- Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with quinoline C4-ketone).
- Machine learning : Train models on PubChem BioAssay data to prioritize targets (e.g., kinase vs. protease) .
Q. How to design a structure-activity relationship (SAR) study for derivatives with enhanced selectivity?
- Answer :
- Substituent variation : Modify the ethoxy group (C6) to bulkier alkoxy (e.g., isopropoxy) or electron-withdrawing groups (e.g., nitro).
- Scaffold hopping : Replace quinoline with isoquinoline or naphthyridine cores.
- Bioisosteric replacement : Substitute N-phenylacetamide with sulfonamide or urea groups.
- Pharmacokinetic optimization : Introduce solubilizing groups (e.g., PEG chains) or reduce logP via polar substituents.
Validate using in vitro ADMET assays (e.g., microsomal stability, Caco-2 permeability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
